molecular formula C5H9NO3S B052807 N-Acetyl-DL-cysteine CAS No. 7218-04-4

N-Acetyl-DL-cysteine

Cat. No. B052807
CAS RN: 7218-04-4
M. Wt: 163.2 g/mol
InChI Key: PWKSKIMOESPYIA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-Acetyl-DL-cysteine involves various chemical routes, including the acetylation of cysteine or its derivatives. A notable method for the enantioseparation of DL-amino acids involves their derivatization with o-phthaldialdehyde (OPA) and N-acyl-L-cysteines (Acyl-Cys), highlighting the chemical versatility and applicability of N-acetyl-L-cysteine in complex matrices like food products (Brückner, Wittner, & Godel, 1989).

Molecular Structure Analysis

The molecular structure of N-Acetyl-L-cysteine has been elucidated through X-ray diffraction analysis, revealing a triclinic unit cell with specific dimensional and angular measurements. This structural information is critical for understanding the compound's chemical behavior and reactivity (Lee & Suh, 1980).

Chemical Reactions and Properties

N-Acetyl-DL-cysteine's chemical properties, such as its antioxidant function, are primarily derived from its ability to donate cysteine for GSH synthesis. This process involves the desulfuration of NAC-derived cysteine to generate hydrogen sulfide, which is subsequently oxidized to sulfane sulfur species, playing a significant role in its antioxidative effects (Ezeriņa et al., 2018).

Physical Properties Analysis

The crystallographic study under increasing pressure provides insights into the physical properties of N-Acetyl-L-cysteine, such as its stability under different environmental conditions. This study highlights the compound's hydrogen bonding behavior and its response to structural distortion, offering a deeper understanding of its physical characteristics (Minkov & Boldyreva, 2013).

Chemical Properties Analysis

The biochemical analysis of N-Acetyl-L-cysteine's role in cysteine synthesis in plants reveals its participation in the biosynthesis pathway, emphasizing the enzymatic activities it influences. This analysis sheds light on its chemical properties and the underlying mechanisms that contribute to its biological and therapeutic effects (Wirtz, Droux, & Hell, 2004).

Scientific Research Applications

  • Clinical Applications : It is widely used as a specific antidote for acetaminophen overdose. Other applications include prevention of chronic obstructive pulmonary disease exacerbation, prevention of contrast-induced kidney damage, attenuation of illness from the influenza virus, treatment of pulmonary fibrosis, and treatment of infertility in patients with clomiphene-resistant polycystic ovary syndrome. It also has roles in cancer chemoprevention, eradication of Helicobacter pylori, and prophylaxis of gentamicin-induced hearing loss in renal dialysis patients (Millea, 2009).

  • Lifespan Extension and Stress Resistance : In Caenorhabditis elegans, N-Acetyl-DL-cysteine supplementation significantly increased resistance to oxidative stress, heat stress, and UV irradiation. It also extended both mean and maximum lifespan, increased the total number of progeny produced, and extended the gravid period. It has been suggested to increase the expression of stress-responsive genes, indicating its potential role in longevity and stress resistance (Oh, Park & Park, 2015).

  • Antigenotoxic and Cancer Preventive Mechanisms : N-Acetyl-DL-cysteine has been proposed for a broad array of applications, both preventive and therapeutic, due to its multiple protective mechanisms. It has been used as a mucolytic agent and has potential roles in antigenotoxicity and cancer prevention due to its antioxidative activities (Flora et al., 2004).

  • Neurodegenerative Diseases : It is helpful in therapies counteracting neurodegenerative and mental health diseases, showing neuroprotective potential in the prevention of cognitive aging dementia. N-Acetyl-DL-cysteine's role in Parkinson’s and Alzheimer’s disorders and in neuropathic pain and stroke has been evaluated, highlighting its antioxidative and anti-inflammatory activities (Tardiolo, Bramanti & Mazzon, 2018).

  • Endometriosis : It exerts a complex action on endometrial cells, involving regulation of gene expression and protein activity and location, all converging into decreased proliferation and a switch toward a differentiating, less invasive, and less inflammatory phenotype. N-Acetyl-DL-cysteine suggests a beneficial use in endometriosis clinical treatment (Pittaluga et al., 2010).

  • Various Diseases : It is recommended as a potential treatment option for various disorders resulting from the generation of free oxygen radicals. It acts directly as a scavenger of free radicals, especially oxygen radicals, and is a powerful antioxidant (Mokhtari et al., 2016).

Future Directions

N-acetylcysteine has been proposed as a potential therapeutic agent for COVID-19 due to its antioxidant and anti-inflammatory capacity . Its use should be considered in a number of conditions as our population ages and levels of glutathione drop .

properties

IUPAC Name

2-acetamido-3-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3S/c1-3(7)6-4(2-10)5(8)9/h4,10H,2H2,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKSKIMOESPYIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8048105
Record name N-Acetylcysteine
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Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-DL-cysteine

CAS RN

7218-04-4, 616-91-1
Record name N-Acetylcysteine
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Record name DL-Acetylcysteine
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Record name acetylcysteine
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Record name N-Acetylcysteine
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Record name N-acetyl-DL-cysteine
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Record name N-ACETYL-DL-CYSTEINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
M Douša - Journal of Pharmaceutical and Biomedical Analysis, 2019 - Elsevier
… to enantioseparation of N-acetyl-dl-cysteine after precolumn … conditions, N-acetyl-dl-cysteine derivatives were completely … efficiency) of N-acetyl-dl-cysteine derivatives was investigated. …
Number of citations: 6 www.sciencedirect.com
TA Martin, DH Causey, JR Corrigan - Journal of Medicinal …, 1968 - ACS Publications
… acid with an equivalent of acetic anhydride in thepresence of an acid acceptor or buffering agent, eg, sodium acetate, was employed for the preparation of N-acetyl-DL-cysteine (9) and …
Number of citations: 8 pubs.acs.org
AS Bommarius, K Drauz, K Günther, G Knaup… - Tetrahedron …, 1997 - Elsevier
… or sulfur or selenium in addition (exception: N-acetyl-DLcysteine lf). Acylase converts N-acetyl-… lj react almost quantitatively 7 while N-acetyl-DL-cysteine If gives the lowest conversion. In …
Number of citations: 44 www.sciencedirect.com
AA Elfarra, RB Baggs, MW Anders - Journal of Pharmacology and …, 1985 - Citeseer
Materials and Methods Chemicals. L-cysteine, L-cysteine HC1, DL-cysteine, S-ethyl-L-cys-teine and probenecid were purchased from Sigma Chemical Co.(St. Louis, MO). 1-Bromo-3-…
Number of citations: 64 citeseerx.ist.psu.edu
WA Zygmunt, TA Martin - Journal of Medicinal Chemistry, 1968 - ACS Publications
… acid with an equivalent of acetic anhydride in thepresence of an acid acceptor or buffering agent, eg, sodium acetate, was employed for the preparation of N-acetyl-DL-cysteine (9) and …
Number of citations: 13 pubs.acs.org
H Karoui, N Hogg, C Fréjaville, P Tordo… - Journal of Biological …, 1996 - Elsevier
… DEPMPO/zOH was also not observed when N-acetyl-DL-cysteine was used (data not shown). Addition of peroxynitrite to a mixture containing DEPMPO (50 mM), NAP (10 mM), and …
Number of citations: 296 www.sciencedirect.com
MG Bugarin, ME Garcia, G Berthon, JS Casas, J Sordo - Polyhedron, 1988 - Elsevier
This paper concerns dimethylthallium (DMT) complex equilibria with sulphur- containing amino acids, glycine also being considered as a reference for simple amino acids. Formation …
Number of citations: 8 www.sciencedirect.com
H Qiu, X Sun, B Wu, J Chen, M Hu, Z Chen… - Journal of Molecular …, 2023 - Elsevier
Flotation is an effective separation technique for removing marmatite, a harmful impurity, from jamesonite. In this study, DL-cysteine (DL) was used as an eco-friendly flotation agent for …
Number of citations: 0 www.sciencedirect.com
H Qiu, B Wu, J Chen, J Deng, X Sun, M Hu, J Cai… - Minerals …, 2023 - Elsevier
Conventional flotation processes often employ cyanide as a depressant for sphalerite, posing environmental concerns. This study investigates the adsorption of 2-Amino-3-…
Number of citations: 0 www.sciencedirect.com
M Feelisch, M Te Poel, R Zamora, A Deussen… - Nature, 1994 - nature.com
… Other S-nitrosylated compounds tested (L-homocysteine, N-acetyl-DL-cysteine, glutathione, N-acetylDL-penicillamine and human serum albumin) were also considerably more stable …
Number of citations: 338 www.nature.com

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